(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide
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Description
(Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide, also known as C21H16FNO5, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of chromene derivatives and has been found to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-oxidant properties.
Scientific Research Applications
1. Fluoroionophores Development
Research has shown that derivatives of diamine-salicylaldehyde (DS), including similar compounds to (Z)-2-(acetoxyimino)-N-(3-fluorophenyl)-8-methoxy-2H-chromene-3-carboxamide, can be used to develop fluoroionophores. These fluoroionophores demonstrate selective metal chelation, especially with zinc ions, both in organic and semi-aqueous solutions, making them useful in cellular metal staining (Hong et al., 2012).
2. Inhibitors for Aldo-Keto Reductase
Another study highlights the use of 2-phenyliminochromene derivatives, closely related to the compound , as inhibitors for aldo-keto reductase (AKR) 1B10. These inhibitors are considered potential therapeutics for treating cancer. The study presents the synthesis and structure-activity relationship of these compounds, underscoring their importance in medical research (Endo et al., 2013).
3. Fluorescent Chemosensor Development
A 2014 study explores the synthesis of a fluorescent sensor with components similar to this compound. This sensor demonstrates high selectivity and sensitivity, particularly towards zinc ions, in acetonitrile aqueous solution. Such sensors are valuable in various applications including environmental monitoring and biological research (Li et al., 2014).
4. Synthesis of Functionalized Chromene Derivatives
Research into the solvent-free synthesis of 4H-chromene-3-carboxamide derivatives, which are structurally related to the compound of interest, reveals their potential applications in pharmacology and materials science. These compounds demonstrate significant antibacterial and antioxidant activities, highlighting their potential utility in both medical and material sciences (Chitreddy & Shanmugam, 2017).
5. Use in Metal Kinase Inhibition
A study on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides, which bear structural similarity to the compound , has shown that they are potent and selective Met kinase inhibitors. These compounds have been investigated for their potential use in treating cancer (Schroeder et al., 2009).
properties
IUPAC Name |
[(Z)-[3-[(3-fluorophenyl)carbamoyl]-8-methoxychromen-2-ylidene]amino] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O5/c1-11(23)27-22-19-15(18(24)21-14-7-4-6-13(20)10-14)9-12-5-3-8-16(25-2)17(12)26-19/h3-10H,1-2H3,(H,21,24)/b22-19- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZCYBDWPDFOBF-QOCHGBHMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=C1C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C\1/C(=CC2=C(O1)C(=CC=C2)OC)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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